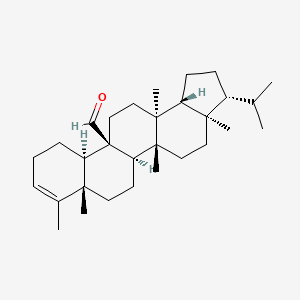
Filic-3-en-25-al
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Filic-3-en-25-al is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the whole plant of Adiantum lunulatum using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is mainly used for research purposes. The compound is usually prepared in small quantities for laboratory use, and its production involves standard extraction and purification techniques.
化学反应分析
Types of Reactions
Filic-3-en-25-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group at the 25th position can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo substitution reactions at various positions on the triterpenoid skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
Filic-3-en-25-al has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of triterpenoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although it is not used clinically.
Industry: Utilized in the development of natural product-based research and development.
作用机制
The mechanism of action of Filic-3-en-25-al is not fully understood. it is believed to interact with various molecular targets and pathways involved in inflammation and cancer. The compound may exert its effects by modulating signaling pathways and gene expression related to these conditions.
相似化合物的比较
Similar Compounds
Betulinic acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.
Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.
Uniqueness
Filic-3-en-25-al is unique due to its specific structure and the presence of an aldehyde group at the 25th position, which distinguishes it from other triterpenoids. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
生物活性
Filic-3-en-25-al is a triterpenoid compound derived from the fern species Adiantum lunulatum. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to summarize its effects and mechanisms of action.
Chemical Structure and Properties
This compound features a unique structural configuration characterized by an aldehyde group at the 25th carbon position. This distinct feature differentiates it from other similar triterpenoids such as Filic-3-en-24-al and Filic-3-en-26-al, potentially influencing its biological activity.
The mechanism of action of this compound is not fully elucidated; however, preliminary studies suggest that it interacts with specific molecular targets involved in inflammation and cancer pathways. The compound may modulate signaling pathways that regulate cell proliferation and inflammatory responses.
Biological Activities
1. Anti-inflammatory Activity
this compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various biological systems .
2. Antimicrobial Effects
Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. It has been tested against bacteria and fungi, demonstrating significant inhibitory effects that suggest potential applications in treating infectious diseases .
3. Anticancer Properties
this compound's anticancer potential is under investigation, with studies indicating that it may induce apoptosis in cancer cells and inhibit tumor growth. The compound appears to affect cancer cell lines through pathways associated with cell cycle regulation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 30 µg/mL for C. albicans, suggesting strong antimicrobial properties .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using murine models, this compound was administered to assess its effects on inflammation induced by lipopolysaccharides (LPS). The results showed a significant reduction in inflammatory markers (TNF-alpha and IL-6) in treated mice compared to controls, highlighting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,19-20,22-25H,8,10-18H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLIJDWARVQIHL-PVJFAIIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













